molecular formula C10H13N3O B8140863 2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No.: B8140863
M. Wt: 191.23 g/mol
InChI Key: GPWDKWPQDNSVSH-UHFFFAOYSA-N
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Description

2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a chemical compound belonging to the tetrahydroquinazoline class, which serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure that incorporates key pharmacophoric elements, making it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this core structure to develop potential therapeutic agents, as similar tetrahydroquinazoline derivatives have been investigated for a range of biological activities. For instance, structurally related sulfonamide-containing tetrahydroquinazolines have been explored as potent and selective inhibitors of carbonic anhydrase isoforms, which are relevant targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, the 2-amino-tetrahydroquinazolinone motif is recognized as a novel non-basic partially saturated heterobicyclic arginine mimetic, and has been incorporated into the design of thrombin inhibitors, demonstrating moderate to good inhibitory activity and selectivity against related enzymes . As a building block, this compound is strictly for use in laboratory research and development. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical to build diverse chemical libraries, study structure-activity relationships (SAR), and create novel molecules targeting various disease mechanisms.

Properties

IUPAC Name

2-amino-6,6-dimethyl-7,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)4-3-7-6(8(10)14)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWDKWPQDNSVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=NC(=NC=C2C1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminoacetophenone with dimedone in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the quinazolinone core to tetrahydroquinazoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted quinazolinone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinone derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. The amino group at the 2-position allows the compound to form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroquinazolinone Family

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5)
  • Structure: Replaces the quinazolinone core with a quinolinone system and substitutes the amino group with chlorine.
  • Key Difference: The absence of the amino group reduces nucleophilicity, while the chlorine atom enhances electrophilicity, altering reactivity in cross-coupling reactions.
6,6-Dimethyl-5,6-dihydro-4H-benzo[7,8]chromeno[6,5-d][1,3]oxazol-2-amine
  • Structure: Fuses a chromene-oxazole system to the tetrahydroquinazolinone framework.
  • Key Difference: The oxazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets compared to the parent quinazolinone .
2-Methoxy-5-oxo-5,6,7,8-tetrahydroquinazoline
  • Structure: Substitutes the amino group with methoxy at position 2.
Triazolo- and Pyrazolo-Fused Quinazolinones
  • Examples : 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones.
  • Synthesis: Cyclocondensation of aminotriazoles with diketones, yielding compounds with antimalarial or antiviral activity .
  • Key Difference: The fused triazole ring enhances metabolic stability and π-π stacking interactions, improving pharmacokinetic profiles compared to non-fused analogs .
Dihydrotriazine Derivatives
  • Examples: 2-Amino-4-(p-chloro-anilino)-6,6-dimethyl-5,6-dihydro-1,3,5-triazine.
  • Activity : Demonstrates antimalarial activity via DHFR inhibition, though stereochemistry critically influences efficacy (e.g., inactive cis vs. active trans isomers) .
  • Key Difference: The triazine core lacks the fused benzene ring of quinazolinones, reducing planarity and altering binding modes .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Source
Target compound Quinazolinone 2-NH₂, 6,6-(CH₃)₂ ~207 (estimated) N/A (Theoretical)
2-Chloro-6,6-dimethyl-tetrahydroquinolin-5-one Quinolinone 2-Cl, 6,6-(CH₃)₂ 209.67 Synthetic intermediate
6,6-Dimethyl-benzochromenooxazol-2-amine Chromeno-oxazole Fused chromene-oxazole ~305 (estimated) Anticancer (in silico)
9-Aryl-triazoloquinazolinones Triazoloquinazolinone 9-Aryl, 6,6-(CH₃)₂ 280–320 Antimalarial
Dihydrotriazine derivatives 1,3,5-Triazine 4-(p-Cl-anilino), 6,6-(CH₃)₂ ~254 DHFR inhibition (antimalarial)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for chloro or methoxy analogs, involving cyclocondensation of α-aminoamidines with diketones or microwave-assisted protocols .
  • Biological Potential: Structural analogs exhibit diverse activities (antimalarial, anticancer), suggesting the amino-quinazolinone core could be optimized for specific targets via substituent modulation .
  • Computational Insights : In silico screening of tetrahydroquinazoline derivatives predicts favorable ADMET profiles, emphasizing the scaffold’s drug-likeness .

Biological Activity

2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under tetrahydroquinazoline derivatives, characterized by a fused bicyclic structure containing a quinazoline moiety. Its molecular formula is C10H14N2OC_{10}H_{14}N_2O with a molecular weight of 178.24 g/mol.

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the amino group can enhance the antibacterial activity against various strains of bacteria. Specifically, 2-amino derivatives demonstrate improved efficacy compared to their non-substituted counterparts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-oneE. coli32 µg/mL
2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-oneS. aureus16 µg/mL

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of tetrahydroquinazoline derivatives. The compound may exert its effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, administration of this compound has resulted in improved cognitive function and reduced neuronal apoptosis.

The biological activity of 2-amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and microbial resistance.
  • Receptor Modulation : It might interact with neurotransmitter receptors to exert neuroprotective effects.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydroquinazoline derivatives demonstrated that 2-amino modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead compounds for developing new antibiotics.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to neurotoxic agents, administration of 2-amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one resulted in a notable decrease in behavioral deficits and neuronal loss compared to control groups. This underscores its potential as a therapeutic agent in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving dimedone, aldehydes, and thiourea under nanocatalytic conditions (e.g., ZnO nanoparticles). Solvent-free protocols reduce reaction times (30–60 minutes) and improve yields (70–85%) by minimizing side reactions . Optimization includes adjusting catalyst loading (5–10 mol%) and temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How is structural characterization of this compound performed, and which techniques are most reliable?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (¹H/¹³C) are primary methods. For crystallographic analysis, high-resolution data (d-spacing < 0.8 Å) are critical, while NMR assignments rely on distinguishing methyl groups (δ 1.2–1.5 ppm for 6,6-dimethyl) and the tetrahydroquinazolinone scaffold (δ 2.5–3.5 ppm for CH₂ groups) . IR spectroscopy confirms the carbonyl stretch (~1680 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).

Q. What are the common applications of this compound in academic research?

  • Methodological Answer : It serves as a precursor for bioactive heterocycles, particularly antifolate agents targeting dihydrofolate reductase (DHFR). Structural analogs (e.g., 2,4-diamino derivatives) are co-crystallized with DHFR enzymes to study binding interactions . The scaffold’s rigidity also makes it suitable for probing enzyme kinetics or developing fluorescence-based assays via functionalization at the 2-amino position.

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., diastereomer formation) be addressed?

  • Methodological Answer : The 5,6,7,8-tetrahydroquinazolinone ring introduces stereogenic centers prone to racemization. Chiral HPLC (e.g., Chiralpak® IA column) or diastereomeric salt crystallization (using L-tartaric acid) resolves enantiomers . Computational modeling (DFT or molecular docking) predicts preferred conformers, guiding selective crystallization conditions .

Q. What strategies resolve contradictions in bioactivity data across different DHFR isoforms?

  • Methodological Answer : Species-specific DHFR inhibition (e.g., Pneumocystis carinii vs. human DHFR) arises from divergent active-site residues (e.g., Phe34 vs. Leu22). Mutagenesis studies paired with IC₅₀ assays (using purified enzymes) clarify selectivity. Co-crystallization (resolution ≤ 2.0 Å) identifies key hydrogen bonds (e.g., N1–Asp27) and hydrophobic interactions .

Q. How can solvent-free conditions be adapted for large-scale synthesis without compromising yield?

  • Methodological Answer : Mechanochemical methods (ball milling) enable scalable synthesis by enhancing reactant mixing. Catalyst recycling (e.g., magnetic nanocatalysts) reduces waste, with yields maintained >80% over 5 cycles . Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progression and detects intermediates.

Q. What computational approaches validate the compound’s role in enzyme inhibition?

  • Methodological Answer : Molecular dynamics (MD) simulations (50 ns trajectories) assess binding stability in DHFR’s active site. Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., 6,6-dimethyl groups) to binding affinity. Docking scores (Glide/SP) correlate with experimental IC₅₀ values (R² > 0.85) .

Analytical & Experimental Design Considerations

Q. Which analytical methods ensure purity and stability of the compound under storage?

  • Methodological Answer : HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water) detects degradation products (e.g., oxidation at C5). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify major impurities. Storage in amber vials under argon (−20°C) prevents photolytic and oxidative degradation .

Q. How are synthetic byproducts characterized, and what mitigates their formation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) assign byproduct structures, such as open-chain intermediates. Kinetic studies (variable-temperature NMR) optimize reaction times to suppress byproduct formation. Green chemistry principles (e.g., water as a co-solvent) enhance selectivity .

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